molecular formula C13H8Cl2O2 B2821818 5-Chloro-2-(4-chlorophenoxy)benzaldehyde CAS No. 1773430-21-9

5-Chloro-2-(4-chlorophenoxy)benzaldehyde

Cat. No.: B2821818
CAS No.: 1773430-21-9
M. Wt: 267.11
InChI Key: BLIBTWMBXIFMPJ-UHFFFAOYSA-N
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Description

5-Chloro-2-(4-chlorophenoxy)benzaldehyde is a halogenated benzaldehyde derivative characterized by a benzaldehyde core substituted with a chlorine atom at the 5-position and a 4-chlorophenoxy group at the 2-position. This compound serves as a key intermediate in synthesizing azomethines (Schiff bases) and metal complexes, particularly zinc(II) complexes, which exhibit notable photoluminescent (PL) properties and biological activity .

Synthesis: The compound is synthesized via condensation reactions between halogen-substituted benzaldehydes and anilines in glacial acetic acid . Its zinc complexes adopt a tetrahedral geometry, as confirmed by XAFS and X-ray diffraction, with Zn...O/N distances ranging from 1.93–2.00 Å .

Properties

IUPAC Name

5-chloro-2-(4-chlorophenoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O2/c14-10-1-4-12(5-2-10)17-13-6-3-11(15)7-9(13)8-16/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLIBTWMBXIFMPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(4-chlorophenoxy)benzaldehyde typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 4-chlorophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .

Mechanism of Action

The mechanism of action of 5-Chloro-2-(4-chlorophenoxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity . This interaction can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Structural Analogs

The following compounds share structural similarities with 5-Chloro-2-(4-chlorophenoxy)benzaldehyde but differ in substituents, leading to distinct properties:

Compound Name Molecular Formula Substituents Key Properties
5-Chloro-2-(trifluoromethyl)benzaldehyde C₈H₄ClF₃O -CF₃ at 2-position Higher polarity due to -CF₃; used in pharmaceuticals and agrochemicals
5-Chloro-2-[(4-methylbenzyl)oxy]benzaldehyde C₁₅H₁₃ClO₂ -OCH₂C₆H₄CH₃ at 2-position Enhanced lipophilicity; potential for drug delivery systems
5-Chloro-2-(pentyloxy)benzaldehyde C₁₂H₁₅ClO₂ -O(CH₂)₄CH₃ at 2-position Improved solubility in non-polar solvents; used in synthetic chemistry

Key Observations :

  • Electron-Withdrawing Groups: The trifluoromethyl group (-CF₃) in 5-Chloro-2-(trifluoromethyl)benzaldehyde increases reactivity compared to the 4-chlorophenoxy group, which is less electron-withdrawing .
  • Lipophilicity : Alkyloxy substituents (e.g., pentyloxy) enhance membrane permeability, critical for antimicrobial agents .
Functional Analogs

Compounds with similar biological or photophysical activities include:

A. Benzimidazole Derivatives

  • 5-Chloro-2-((4-chlorophenoxy)methyl)-1H-benzo[d]imidazole (36): Exhibits antifungal activity against Candida spp. (MIC <3.90 µM), comparable to fluconazole . The 4-chlorophenoxy group enhances interaction with fungal cell membranes, similar to the parent benzaldehyde’s protistocidal mechanism .

B. Oxadiazole Derivatives

  • N-Substituted 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides: Show broad-spectrum antibacterial activity (e.g., compound 7o vs. S. aureus and K. pneumonae) . The 4-chlorophenoxy moiety contributes to enzyme inhibition (α-chymotrypsin) through hydrophobic interactions .

C. Zinc Complexes

  • Zinc(II) Complexes of 5-Chloro-2-(N-tosylamino)benzaldehyde: Achieve PL quantum yields up to 48.3%, outperforming non-halogenated analogs (e.g., 2-hydroxy-3-methoxy derivatives, which lack luminescence) . Thermal stability (decomposition >290°C) surpasses that of non-metallated azomethines, which degrade below 200°C .
Spectral and Thermal Properties Comparison
Property This compound 5-Chloro-2-(trifluoromethyl)benzaldehyde Benzimidazole Derivative (36)
IR Absorption (C=O) ~1675 cm⁻¹ ~1700 cm⁻¹ Not applicable
¹H NMR (Aldehyde) δ 9.8–10.2 ppm δ 10.1 ppm Absent (no aldehyde group)
Thermal Stability Stable to 290°C Stable to 250°C Stable to 200°C

Notes:

  • The aldehyde proton in this compound appears downfield (δ ~10 ppm) due to electron-withdrawing effects of chlorine and phenoxy groups .
  • Benzimidazole derivatives lack aldehyde functionality but show distinct aromatic proton signals (δ 6.9–8.3 ppm) .

Mechanistic Insights :

  • Chlorine atoms enhance bioactivity by increasing compound hydrophobicity, facilitating membrane penetration .
  • The 4-chlorophenoxy group in benzaldehyde and its derivatives disrupts microbial cell walls via halogen bonding .

Biological Activity

5-Chloro-2-(4-chlorophenoxy)benzaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C13H9Cl2O\text{C}_{13}\text{H}_{9}\text{Cl}_{2}\text{O}

This compound features a chlorobenzaldehyde core with a chlorophenoxy substituent, which contributes to its biological activity.

Synthesis Methods

The synthesis of this compound typically involves the chlorination of phenolic compounds followed by formylation. Common methods include:

  • Chlorination : Using chlorinating agents like thionyl chloride to introduce chlorine at the desired positions.
  • Formylation : Employing Vilsmeier-Haack reaction conditions to convert the phenolic compound into the corresponding aldehyde.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity. Research indicates that it is effective against various bacterial strains, with minimal inhibitory concentrations (MIC) reported in the low micromolar range. For instance, studies have shown:

Microorganism MIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Candida albicans8

These findings suggest its potential as a therapeutic agent in treating infections caused by resistant strains.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies using various cancer cell lines have demonstrated cytotoxic effects, with IC50 values indicating significant potency:

Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, particularly in the G1 phase, suggesting a targeted approach to cancer therapy.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to disrupted cellular processes.
  • Reactive Oxygen Species (ROS) : It has been shown to increase ROS levels in cancer cells, promoting oxidative stress and subsequent cell death.

Case Studies

Several case studies highlight the efficacy of this compound in clinical and laboratory settings:

  • Antimicrobial Efficacy : A study conducted on infected patients revealed that formulations containing this compound significantly reduced bacterial load compared to controls.
  • Cancer Treatment : In xenograft models, administration of the compound resulted in tumor size reduction by over 50% compared to untreated groups.

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